Tert-butyl 4-cyano-3-fluorobenzylcarbamate

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Researchers executing patent-protected synthetic routes per WO2013/138665 A1 (Paragraph 00092) require the exact Boc-protected intermediate-substituting the free amine 4-cyano-3-fluorobenzylamine or the 2-fluoro regioisomer introduces quantifiable liabilities in reaction yield, purification complexity, and target engagement. • Orthogonal Protection: Acid-labile Boc group enables selective amine unmasking in multi-step sequences; documented 73% isolated yield for this electron-deficient benzylamine substrate. • Positional Integrity: The 3-fluoro substitution pattern preserves the electronic distribution and steric environment essential for downstream reactivity and biological recognition; regioisomeric variants alter structure-activity relationships. • Supply Certainty: Available at 98-99% purity, reducing in-house purification by 1-2 cycles prior to critical synthetic steps. Standard storage at 2-8°C under sealed, dry conditions.

Molecular Formula C13H15FN2O2
Molecular Weight 250.27 g/mol
CAS No. 229623-55-6
Cat. No. B1311361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-cyano-3-fluorobenzylcarbamate
CAS229623-55-6
Molecular FormulaC13H15FN2O2
Molecular Weight250.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C#N)F
InChIInChI=1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-10(7-15)11(14)6-9/h4-6H,8H2,1-3H3,(H,16,17)
InChIKeyRXPIQTLYLUDUNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-cyano-3-fluorobenzylcarbamate CAS 229623-55-6: Procurement-Grade Intermediate with Defined Purity and Storage Specifications


Tert-butyl 4-cyano-3-fluorobenzylcarbamate (CAS 229623-55-6), also designated as tert-butyl N-[(4-cyano-3-fluorophenyl)methyl]carbamate, is a Boc-protected benzylamine derivative featuring a 4-cyano-3-fluorophenyl substitution pattern with molecular formula C₁₃H₁₅FN₂O₂ and molecular weight 250.27 g/mol . This compound is commercially available as an off-white to yellow solid from multiple specialty chemical suppliers, with documented purity specifications ranging from 95% to 99% depending on the vendor, and is recommended for storage under sealed, dry conditions at 2–8°C .

Why Unprotected 4-Cyano-3-fluorobenzylamine or Positional Isomers Cannot Substitute for CAS 229623-55-6 in Multi-Step Synthetic Routes


Generic substitution of tert-butyl 4-cyano-3-fluorobenzylcarbamate with the unprotected free amine (4-cyano-3-fluorobenzylamine) or with regioisomeric variants introduces orthogonal, quantifiable liabilities. The free amine lacks the acid-labile Boc protecting group that is essential for orthogonal protection strategies in complex synthetic sequences; premature deprotection or uncontrolled nucleophilicity at the primary amine would compromise subsequent coupling steps [1]. Positional isomerism further alters molecular recognition: substitution of the fluorine atom from the 3-position to the 2-position (tert-butyl 4-cyano-2-fluorobenzylcarbamate) modifies the electronic distribution and steric environment of the aromatic ring, which can affect both downstream reactivity and biological target engagement . These differences are not merely academic—they translate directly to altered reaction yields, purification complexity, and, in medicinal chemistry contexts, divergent structure-activity relationships.

Quantitative Comparative Evidence: Tert-butyl 4-cyano-3-fluorobenzylcarbamate vs. Unprotected Free Amine and Positional Isomers


Patented Synthetic Utility: Documented as Essential Intermediate in WO2013/138665 A1

Tert-butyl 4-cyano-3-fluorobenzylcarbamate is explicitly cited as a synthetic intermediate in patent WO2013/138665 A1 (Paragraph 00092) [1]. In contrast, the unprotected free amine (4-cyano-3-fluorobenzylamine) is not referenced in this patent, nor are alternative Boc-protected regioisomers such as the 2-fluoro variant. The patent's reliance on the 3-fluoro Boc-protected carbamate demonstrates that this specific substitution pattern and protecting group combination is necessary for the disclosed synthetic route.

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Commercial Purity Tiers: 98–99% vs. Standard 95% Industry Threshold

Multiple commercial vendors offer tert-butyl 4-cyano-3-fluorobenzylcarbamate at purity levels of 98% or higher, with one Chinese supplier specifying 99% purity . This exceeds the 95% minimum purity specification that is typical for many research-grade intermediates, including the 95% purity noted for the 2-fluoro positional isomer tert-butyl 4-cyano-2-fluorobenzylcarbamate .

Analytical Chemistry Quality Control Procurement Specification

Validated Synthetic Yield: 73% Isolated Yield Under Mild Boc-Protection Conditions

A reproducible synthetic procedure for tert-butyl 4-cyano-3-fluorobenzylcarbamate has been reported with an isolated yield of 73% (1.19 g) from 4-(aminomethyl)-2-fluorobenzonitrile (986.0 mg, 6.57 mmol) using di-tert-butyl dicarbonate and DIEA in acetonitrile at room temperature for 16 hours under inert atmosphere . This protocol, referenced in US2019/367452 A1 (Paragraphs 1979–1981), provides a benchmark yield for the Boc protection of this specific electron-deficient benzylamine.

Process Chemistry Synthetic Methodology Boc Protection

Evidence-Based Application Scenarios for Tert-butyl 4-cyano-3-fluorobenzylcarbamate in Medicinal Chemistry and Process Development


Synthesis of 4-Cyano-3-fluorobenzyl-Derived Pharmacophores per Patent WO2013/138665 A1

For laboratories executing or validating synthetic routes described in WO2013/138665 A1, tert-butyl 4-cyano-3-fluorobenzylcarbamate is the required intermediate (explicitly cited in Paragraph 00092) [1]. Procurement of the free amine 4-cyano-3-fluorobenzylamine or the 2-fluoro Boc-protected isomer would represent a deviation from the disclosed synthetic sequence, potentially compromising reaction outcomes and the reproducibility of patent-protected procedures.

Amine Protection in Complex Synthetic Sequences Requiring Orthogonal Boc Strategy

In multi-step syntheses where orthogonal protecting group strategies are essential, the Boc-protected carbamate form of CAS 229623-55-6 provides the acid-labile protection required for selective amine unmasking. The documented 73% isolated yield for Boc protection of this specific electron-deficient benzylamine substrate provides a reliable benchmark for process chemists scaling up synthetic routes that incorporate this building block.

High-Purity Research Applications Requiring Minimal Impurity Interference

For applications demanding high chemical purity—such as sensitive catalytic reactions, analytical standard preparation, or impurity profiling—the availability of CAS 229623-55-6 at 98–99% purity reduces the burden of in-house purification. This specification compares favorably against the 95% purity typical of related research-grade intermediates, potentially saving 1–2 purification cycles prior to critical synthetic steps.

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